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Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-nitrophenol

Cat. No.: B1265607

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chloro-6-nitrophenol

Introduction

4-Bromo-2-chloro-6-nitrophenol is a halogenated and nitrated phenolic compound of
significant interest in synthetic organic chemistry. As a polysubstituted aromatic ring, it serves
as a versatile intermediate for the synthesis of more complex molecules, including potential
pharmaceutical agents and specialized dyes. The specific arrangement of its functional groups
—hydroxyl, nitro, bromo, and chloro—imparts a unique combination of reactivity and physical
characteristics. A thorough understanding of these physical properties is a prerequisite for its
effective use in research and drug development, enabling scientists to design robust synthetic
routes, establish purification protocols, and ensure safe handling. This guide provides a
comprehensive overview of the core physical and spectroscopic properties of 4-Bromo-2-
chloro-6-nitrophenol, grounded in available technical data to support laboratory and
development applications.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise
molecular identity. The properties of 4-Bromo-2-chloro-6-nitrophenol are a direct
consequence of its atomic composition and the spatial arrangement of its functional groups.

e |[UPAC Name: 4-Bromo-2-chloro-6-nitrophenol
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e CAS Number: 58349-01-2[1]
e Molecular Formula: CeHsBrCINOs
e Molecular Weight: 252.45 g/mol [2]

The molecule's structure is defined by a phenol ring substituted with three distinct electron-
withdrawing groups. The relative positions of these groups (chloro and nitro ortho to the
hydroxyl group, and bromo para to it) create significant electronic and steric effects that dictate
the compound's overall behavior.

Caption: Molecular structure of 4-Bromo-2-chloro-6-nitrophenol.

Physicochemical Properties

The macroscopic properties of a compound, such as its state, melting point, and solubility, are
critical for practical handling, reaction setup, and purification. These properties are summarized

below.
Property Value Source
Appearance Light yellow to yellow solid [1]
Melting Point Data not available
Boiling Point Data not available
pKa (Predicted) 459 +0.38 [1]
Solubility Data not available

Appearance

4-Bromo-2-chloro-6-nitrophenol is reported as a light yellow to yellow solid at room
temperature.[1] The color is characteristic of many nitrophenolic compounds, arising from the
electronic transitions involving the nitro group conjugated with the aromatic ring.

Acidity (pKa)
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The predicted pKa of 4.59 indicates that this compound is significantly more acidic than phenol
(pKa = 10).[1] This increased acidity is a direct result of the powerful electron-withdrawing
effects of the nitro, chloro, and bromo substituents. These groups stabilize the corresponding
phenoxide anion through resonance and inductive effects, facilitating the dissociation of the
phenolic proton. This property is crucial for predicting its reactivity in acid-base chemistry and
for selecting appropriate conditions for reactions involving the hydroxyl group.

Solubility

While specific quantitative solubility data is not readily available, its properties can be inferred
from its structure. The presence of polar hydroxyl and nitro groups suggests potential solubility
in polar organic solvents like alcohols, acetone, and ethyl acetate. However, the large, nonpolar
aromatic ring and halogen substituents would likely limit its solubility in water. For experimental
work, solubility testing in a range of solvents from nonpolar (e.g., hexanes) to polar (e.g.,
methanol, DMSO) is a necessary preliminary step.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of a synthesized
compound. Although a complete experimental dataset for this specific isomer is not publicly
available, a predicted profile based on its functional groups provides a reliable reference for
researchers.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. Expected
characteristic absorption bands include:

O-H stretch: A broad band around 3200-3500 cm~1, characteristic of the phenolic hydroxyl
group.

Aromatic C-H stretch: Peaks typically appearing just above 3000 cm™1.

N-O asymmetric/symmetric stretch: Two strong bands, typically around 1520-1560 cm—1
(asymmetric) and 1340-1380 cm~! (symmetric), which are definitive for the nitro group.

Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm~! region.
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e C-Br and C-ClI stretches: These appear in the fingerprint region, typically below 800 cm~1,
and can be difficult to assign definitively without comparative standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 'H NMR: The aromatic region of the proton NMR spectrum would be the most informative.
Due to the substitution pattern, two aromatic protons remain on the ring. They would appear
as distinct signals, likely doublets, with chemical shifts significantly downfield due to the
deshielding effects of the electron-withdrawing substituents.

e 13C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, with
their chemical shifts influenced by the attached substituents. The carbon bearing the
hydroxyl group would appear around 150-155 ppm, while the carbons attached to the nitro
and halogen groups would also have characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

» Molecular lon Peak ([M]*): The mass spectrum should show a complex molecular ion cluster
corresponding to the molecular weight of 252.45 g/mol .

« |sotopic Pattern: A key confirmatory feature would be the distinctive isotopic pattern caused
by the presence of bromine (“°Br and 8!Br in an approximate 1:1 ratio) and chlorine (3>Cl and
37Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the
molecular ion and any fragments containing these halogens, providing unambiguous
evidence of their presence.

Safety, Handling, and Storage

Given the lack of a specific safety datasheet for 4-Bromo-2-chloro-6-nitrophenol, it is
imperative to handle it with the precautions appropriate for related, hazardous compounds such
as other halogenated nitrophenols.[2]

o Hazard Classification (Inferred): Based on similar compounds, it should be considered
harmful if swallowed, in contact with skin, or if inhaled.[2] It is also likely to cause skin and
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serious eye irritation, as well as potential respiratory irritation.[2]

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g.,
nitrile), safety goggles or a face shield, and a lab coat.[3] Avoid generating dust. Wash hands
thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep
away from incompatible materials such as strong oxidizing agents and strong bases.[3]

lllustrative Experimental Workflow: Compound
Characterization

The process of confirming the identity and purity of a chemical like 4-Bromo-2-chloro-6-
nitrophenol after synthesis follows a logical and self-validating workflow. This ensures that the
material used in subsequent research is indeed the correct compound.
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Caption: A typical workflow for the synthesis and structural confirmation of a target compound.

Protocol: Obtaining an Infrared (IR) Spectrum via KBr
Pellet

This protocol describes a standard, self-validating method for analyzing a solid sample like 4-
Bromo-2-chloro-6-nitrophenol.
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Materials Preparation:

o Ensure the sample is dry. Moisture will introduce a large, broad O-H band that can
obscure other peaks.

o Use spectroscopic grade Potassium Bromide (KBr), which is transparent to IR radiation. It
must be kept scrupulously dry, typically by storing it in a desiccator or drying oven.

Sample Grinding:

o Place a very small amount of the sample (approx. 1-2 mg) and about 100-200 mg of dry
KBr into an agate mortar.

o Grind the mixture thoroughly with a pestle for several minutes. The goal is to reduce the
particle size and intimately mix the sample with the KBr matrix. Inadequate grinding is a
common source of poor-quality spectra.

Pellet Pressing:
o Transfer a portion of the fine powder into a pellet press die.

o Assemble the press and apply pressure (typically 8-10 tons) for several minutes. This
sinters the KBr into a transparent or translucent pellet. The transparency of the pellet is a
key validation checkpoint; a cloudy pellet indicates poor pressing or moisture.

Data Acquisition:
o Place the KBr pellet into the sample holder of an FTIR spectrometer.

o Acquire a background spectrum of the empty sample chamber first. This is critical to
subtract the spectral contributions of atmospheric CO2z and water vapor.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
scan against the background scan to produce the final absorbance or transmittance
spectrum.

Data Analysis:
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o Analyze the resulting spectrum to identify characteristic peaks corresponding to the
functional groups expected for 4-Bromo-2-chloro-6-nitrophenol, as detailed in Section 3.

Conclusion

4-Bromo-2-chloro-6-nitrophenol is a highly functionalized aromatic compound whose
physical properties are dominated by the strong electronic influence of its nitro and halogen
substituents. Its solid, yellow appearance and notable acidity are direct consequences of this
substitution pattern. While comprehensive experimental data on all its physical properties are
not widely published, a robust understanding can be built from its structure, predicted values,
and comparison with related molecules. The spectroscopic profile, particularly the unique
isotopic signature in mass spectrometry, provides an unambiguous method for its identification.
For researchers and drug development professionals, a firm grasp of these properties is
essential for the safe and effective utilization of this compound as a synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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